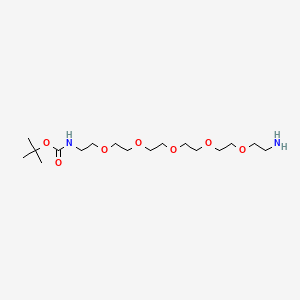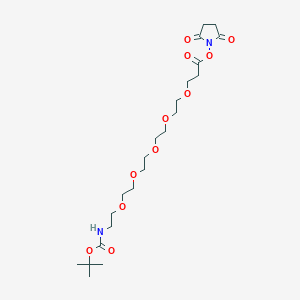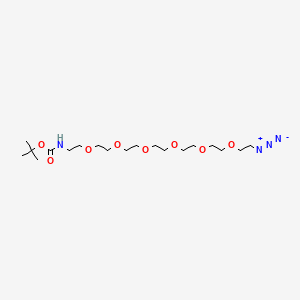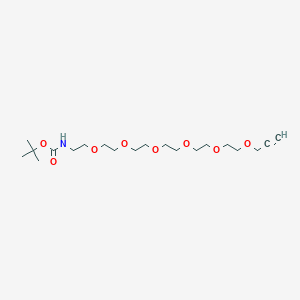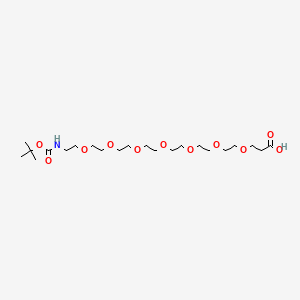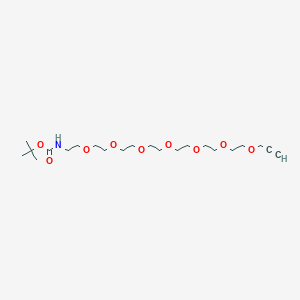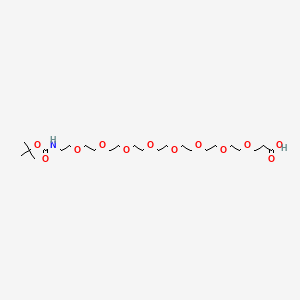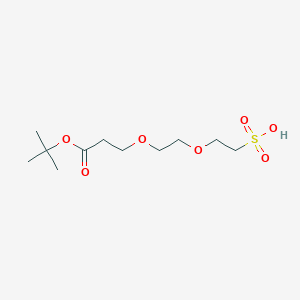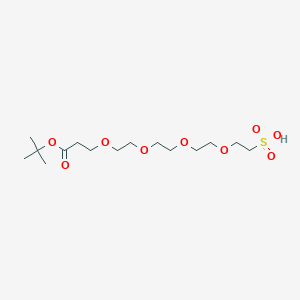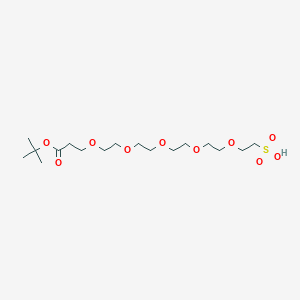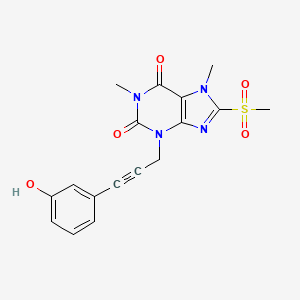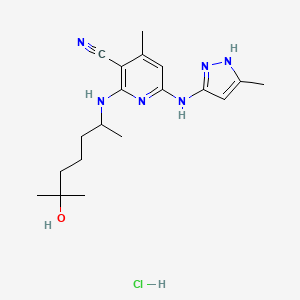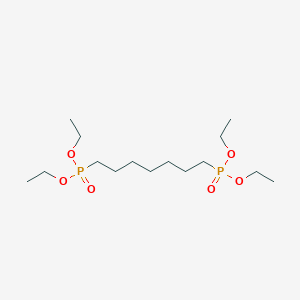
Tetraethyl heptane-1,7-diylbis(phosphonate)
Overview
Description
Tetraethyl heptane-1,7-diylbis(phosphonate): is an alkyl chain-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are a class of molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase, and the other is for the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl heptane-1,7-diylbis(phosphonate) typically involves the reaction of heptane-1,7-diol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of Tetraethyl heptane-1,7-diylbis(phosphonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further use in PROTAC synthesis .
Chemical Reactions Analysis
Types of Reactions: Tetraethyl heptane-1,7-diylbis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The ethyl groups in the phosphonate can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate alkyl or aryl halide.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl phosphonates.
Scientific Research Applications
Tetraethyl heptane-1,7-diylbis(phosphonate) has several scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted protein degradation strategies to study cellular processes and disease mechanisms.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer, where selective protein degradation can be beneficial.
Mechanism of Action
The mechanism of action of Tetraethyl heptane-1,7-diylbis(phosphonate) involves its role as a PROTAC linker. In PROTACs, the compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process effectively reduces the levels of the target protein within the cell, allowing for selective modulation of protein function .
Comparison with Similar Compounds
- Tetraethyl ethane-1,2-diylbis(phosphonate)
- Tetraethyl butane-1,4-diylbis(phosphonate)
- Tetraethyl hexane-1,6-diylbis(phosphonate)
Comparison: Tetraethyl heptane-1,7-diylbis(phosphonate) is unique due to its longer alkyl chain, which provides greater flexibility and distance between the two ligands in PROTACs. This can be advantageous in targeting proteins that require a specific spatial arrangement for effective binding and degradation. In contrast, shorter-chain analogs may be less effective in certain applications due to steric hindrance or suboptimal ligand positioning .
Properties
IUPAC Name |
1,7-bis(diethoxyphosphoryl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O6P2/c1-5-18-22(16,19-6-2)14-12-10-9-11-13-15-23(17,20-7-3)21-8-4/h5-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRFVVLQCVAMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


